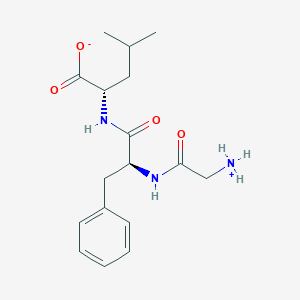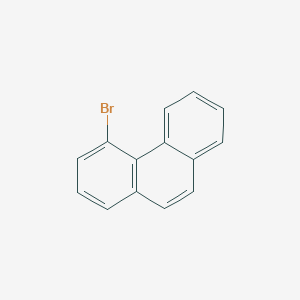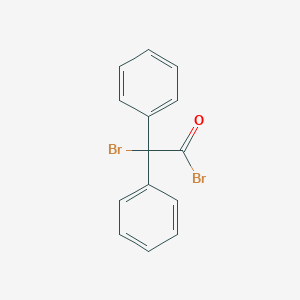
2-Bromo-2,2-diphenylacetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2,2-diphenylacetyl chloride is a chemical compound that is widely used in the field of organic chemistry. It is a colorless liquid that is highly reactive and is used as a reagent in various chemical reactions. This compound is also known as benzilic acid chloride and is commonly used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2-Bromo-2,2-diphenylacetyl chloride involves the formation of an acyl chloride intermediate. This intermediate is highly reactive and can undergo various reactions such as nucleophilic substitution and addition reactions.
Biochemische Und Physiologische Effekte
There is limited research available on the biochemical and physiological effects of 2-Bromo-2,2-diphenylacetyl chloride. However, it has been reported to have antimicrobial and antifungal properties. It is also known to inhibit the growth of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Bromo-2,2-diphenylacetyl chloride in lab experiments include its high reactivity and versatility in various chemical reactions. However, it also has certain limitations such as its highly corrosive nature and the production of toxic hydrogen chloride gas during its synthesis.
Zukünftige Richtungen
There are various future directions that can be explored in the field of 2-Bromo-2,2-diphenylacetyl chloride research. Some of these directions include the development of new synthetic methods for the compound, exploration of its potential as an antimicrobial agent, and investigation of its potential as an anticancer agent.
In conclusion, 2-Bromo-2,2-diphenylacetyl chloride is a highly versatile compound that has various applications in the field of organic chemistry. Its reactivity and versatility make it a valuable reagent in various chemical reactions. Further research is required to explore its potential as an antimicrobial and anticancer agent.
Synthesemethoden
The synthesis of 2-Bromo-2,2-diphenylacetyl chloride involves the reaction between benzilic acid and thionyl chloride. This reaction results in the formation of the desired compound along with the formation of hydrogen chloride gas as a byproduct. The reaction is carried out under reflux conditions and the product is purified by distillation.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2,2-diphenylacetyl chloride has various applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds such as benzilic acid derivatives and chalcones. It is also used in the preparation of various pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
17397-37-4 |
|---|---|
Produktname |
2-Bromo-2,2-diphenylacetyl chloride |
Molekularformel |
C14H10Br2O |
Molekulargewicht |
354.04 g/mol |
IUPAC-Name |
2-bromo-2,2-diphenylacetyl bromide |
InChI |
InChI=1S/C14H10Br2O/c15-13(17)14(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
ZFQFBVWNRNLAFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)Br)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)Br)Br |
Andere CAS-Nummern |
17397-37-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



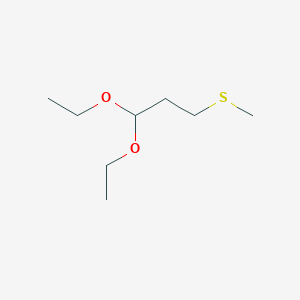
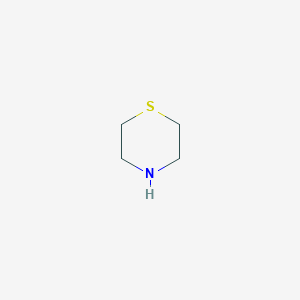
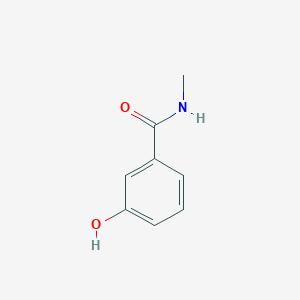
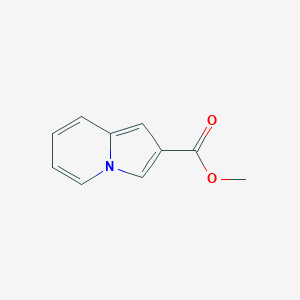
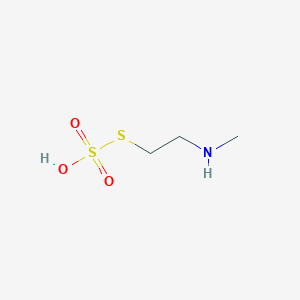
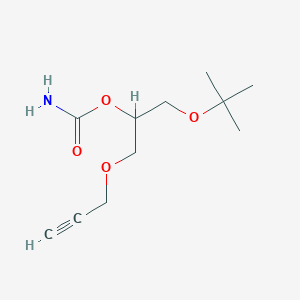
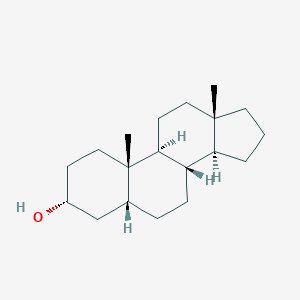
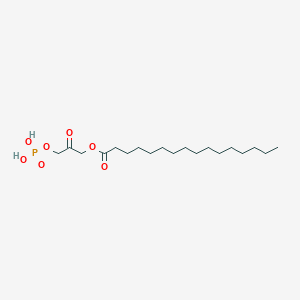
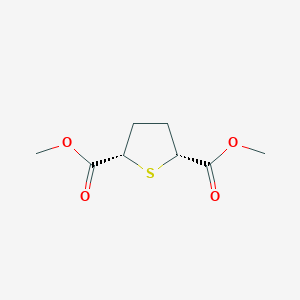
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)
